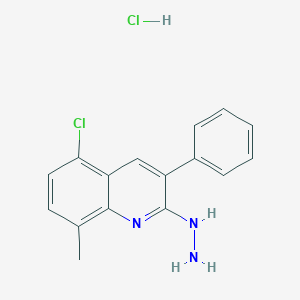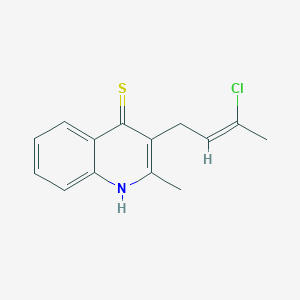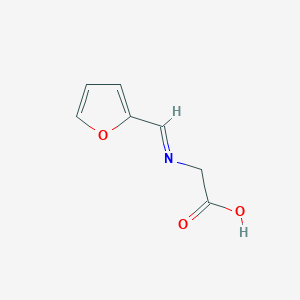
(z)-3-Decenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Decenal: is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond between the third and fourth carbon atoms in the chain, with the configuration of the double bond being in the “Z” (cis) form. This compound is known for its distinctive odor, which is often described as fatty or green, and it is commonly found in various natural sources, including essential oils and plant extracts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Decenal can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method is the hydroformylation of 1-octene, followed by selective hydrogenation to yield this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the isomerization of 3-decen-1-ol using a suitable catalyst. This process involves the rearrangement of the double bond to achieve the desired (Z) configuration. Additionally, biotechnological methods involving microbial fermentation have been explored for the production of this compound from renewable resources.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-Decenal can undergo oxidation reactions to form the corresponding carboxylic acid, (Z)-3-decanoic acid.
Reduction: Reduction of this compound can yield (Z)-3-decen-1-ol.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Addition Reactions: Acidic or basic conditions can facilitate the addition of nucleophiles to the aldehyde group.
Major Products Formed:
Oxidation: (Z)-3-Decanoic acid
Reduction: (Z)-3-Decen-1-ol
Addition Reactions: Hydrates or hemiacetals, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (Z)-3-Decenal is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various compounds.
Biology: In biological research, this compound is studied for its role as a pheromone in certain insect species. It is also investigated for its potential antimicrobial properties .
Medicine: Research has explored the potential therapeutic applications of this compound, particularly in the development of antimicrobial agents and as a component in formulations for wound healing.
Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinctive odor. It is also employed in the fragrance industry for the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism by which (Z)-3-Decenal exerts its effects involves its interaction with biological membranes and proteins . As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
(E)-2-Decenal: Another unsaturated aldehyde with a different double bond configuration.
(Z)-2-Decenal: Similar structure but with the double bond at a different position.
(E)-3-Decenal: The trans isomer of (Z)-3-Decenal.
Uniqueness: this compound is unique due to its specific cis configuration at the third carbon, which imparts distinct chemical and physical properties compared to its isomers. This configuration influences its reactivity, odor profile, and biological activity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(Z)-dec-3-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3/b8-7- |
Clé InChI |
NRXZYQITMVTQIB-FPLPWBNLSA-N |
SMILES isomérique |
CCCCCC/C=C\CC=O |
SMILES canonique |
CCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



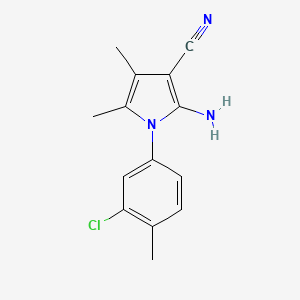

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
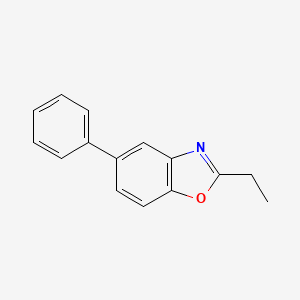

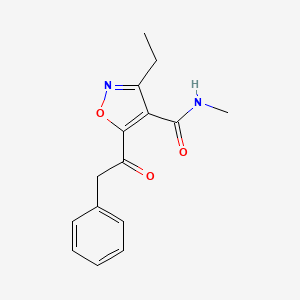
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
